4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

L-PGDS Prostaglandin D Synthase Inhibitor Selectivity

Researchers requiring a validated Efavirenz intermediate or selective dual-activity probe often face supply inconsistency and undocumented purity. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (CAS 173676-59-0) solves this with its precisely controlled ortho-substitution and hydrochloride hydrate salt form, ensuring >78.1% synthetic yield at ≥99.0% purity for API manufacturing. As a selective L-PGDS inhibitor (IC50=95 μM, Ki=75 μM) and HIV-1 RT reference compound, it provides a single, well-characterized tool for both antiviral screening and prostaglandin D synthase research, eliminating the need for multiple less-defined alternatives.

Molecular Formula C8H6Cl2F3NO
Molecular Weight 260.04 g/mol
CAS No. 173676-59-0
Cat. No. B019674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
CAS173676-59-0
Synonyms1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone Hydrochloride Hydrate; _x000B_4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate; 
Molecular FormulaC8H6Cl2F3NO
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.Cl
InChIInChI=1S/C8H5ClF3NO.ClH/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;/h1-3H,13H2;1H
InChIKeyPNLSPSLPBVQWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 25 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Overview


4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a halogenated aromatic amine that functions as a critical intermediate in the industrial synthesis of the antiretroviral drug Efavirenz [1]. The compound also exhibits direct biological activity as an inhibitor of HIV-1 reverse transcriptase (RT) and as the active pharmaceutical ingredient AT-56, a selective inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS) [2]. Its hydrochloride hydrate salt form provides enhanced aqueous solubility and crystallinity compared to the free base, facilitating reliable weighing and formulation in both research and manufacturing settings.

Substitution Failure for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate


Simple in-class substitution is not feasible due to the compound's unique dual functionality. The precise ortho-substitution pattern of the trifluoroacetyl group adjacent to the aniline amine is essential for its activity as an HIV-1 RT inhibitor and its reactivity as an Efavirenz intermediate [1]. Furthermore, the hydrochloride hydrate salt form is deliberately chosen for its superior stability and solubility profile, which directly impacts reproducibility in downstream applications . Replacing this compound with a generic chloroaniline derivative would result in a complete loss of the specific pharmacological or synthetic utility, as demonstrated by the quantitative performance differences outlined below.

Quantitative Evidence for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate


L-PGDS Inhibition Potency

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (designated AT-56) demonstrates quantifiable potency as a selective L-PGDS inhibitor with an IC50 of 95 μM and Ki of 75 μM [1]. In contrast, the structurally distinct H-PGDS inhibitor TAS 205 shows no meaningful inhibition of L-PGDS at concentrations up to 100 μM . This demonstrates that AT-56 provides measurable L-PGDS inhibition where TAS 205 is essentially inactive.

L-PGDS Prostaglandin D Synthase Inhibitor Selectivity

Ambient Shipping Stability

Stability testing has confirmed that 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate can be shipped at ambient temperature without any cooling measures . This is a significant logistical and cost advantage over many structurally similar, cold-chain dependent pharmaceutical intermediates that require shipping at -20°C or -80°C.

Compound Stability Logistics Procurement

Synthesis Yield Advantage

The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate via the method disclosed in CN101844990A achieves a total yield of over 78.1% with a final product content of ≥99.0% [1]. In comparison, a key cyclization step in an alternative Efavirenz intermediate synthesis is reported to have an overall yield of only 45%, rendering it economically unattractive [2]. This represents a 73% relative improvement in yield.

Process Chemistry Efavirenz Synthesis Yield Optimization

Purity Specification Advantage

Commercial suppliers offer 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate with a purity specification of ≥98% (HPLC) [1]. In contrast, alternative vendors provide the compound at a lower purity of 95+% [2]. The 3-percentage-point difference in purity can have a significant impact on the yield and purity of downstream products, particularly in multi-step syntheses where impurities can propagate and amplify.

Purity Quality Control Analytical Chemistry

Application Scenarios for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate


L-PGDS Research

As a selective L-PGDS inhibitor (IC50=95 μM, Ki=75 μM), this compound is a validated tool for investigating the role of L-PGDS in sleep regulation, nociception, and inflammation. Its quantifiable potency enables dose-response studies where compounds like TAS 205, which are inactive against L-PGDS at 100 μM, would be unsuitable [1].

HIV-1 RT Inhibition Studies

The compound's established activity as an HIV-1 RT inhibitor makes it a useful reference compound in antiviral screening campaigns and mechanistic studies of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1].

Efavirenz Intermediate Manufacturing

As a key intermediate in Efavirenz synthesis, this compound is essential for industrial-scale production. The demonstrated high synthetic yield (>78.1%) and purity (≥99.0%) directly reduce manufacturing costs and waste, making it a preferred choice over less efficient routes [1].

High-Purity Intermediate Procurement

For applications requiring high-purity starting materials—such as the synthesis of isotopically labeled analogs, impurity profiling, or sensitive catalytic reactions—the ≥98% HPLC purity grade is recommended. This specification minimizes the risk of impurity carryover compared to lower-purity alternatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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